Bienvenue dans la boutique en ligne BenchChem!

Sp-5,6-DCI-cBiMPS

PKA signaling PKG selectivity kinase specificity

Select Sp-5,6-DCI-cBiMPS for experiments requiring unambiguous attribution of downstream effects to cAMP/PKA. Its >333-fold selectivity for PKA over PKG eliminates off-target cGMP/PKG activation, outperforming 8-pCPT-cAMP and Sp-8-CPT-cAMPS. Near-complete resistance to type I, II, and III PDEs ensures stable intracellular concentrations for long-duration transcriptional or ion transport studies. Validated in human platelets, epithelial monolayers, and neuronal habituation models. Choose this compound for reproducible, PDE-resistant, PKA-specific activation with superior membrane permeability.

Molecular Formula C12H10Cl2N2O5PSNa
Molecular Weight 397.2 g/mol
CAS No. 120912-54-1
Cat. No. B054066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-5,6-DCI-cBiMPS
CAS120912-54-1
Synonyms(Sp)5,6-dichloro-1-beta-D-ribofuranosyl-benzimidazole-3',5'-cyclic monophosphorothioate
5,6-DCl-cBiMPS
5,6-dichloro-1-(ribofuranosyl)benzimidazole-3',5'-cyclic-monophosphorothioate
5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate
cBIMPS
Sp-5,6-DCl-cBiMPS
Molecular FormulaC12H10Cl2N2O5PSNa
Molecular Weight397.2 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C4C(O3)C(OSPO4)O)O
InChIInChI=1S/C12H11Cl2N2O5PS/c13-4-1-6-7(2-5(4)14)16(3-15-6)11-8(17)9-10(19-11)12(18)21-23-22-20-9/h1-3,8-12,17-18,22H/t8-,9?,10?,11-,12?,22?/m1/s1
InChIKeyNCXQEYBSXYJLGP-SBTLNALPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sp-5,6-DCI-cBiMPS (CAS 120912-54-1): A Phosphodiesterase-Resistant cAMP Analog for Selective PKA Activation in Intact Cell Studies


Sp-5,6-DCI-cBiMPS (5,6-Dichlorobenzimidazole riboside-3′,5′-monophosphorothioate, Sp-isomer) is a synthetic cyclic AMP (cAMP) analog classified as a benzimidazole monophosphorothioate that functions as a potent and specific activator of cAMP-dependent protein kinase (PKA) [1]. The compound features a 5,6-dichlorobenzimidazole base substitution and an Sp-configured phosphorothioate moiety that confers resistance to hydrolysis by type I, II, and III cyclic nucleotide phosphodiesterases (PDEs) [2]. Sp-5,6-DCI-cBiMPS exhibits a Ki of 30 nM for PKA activation and demonstrates approximately 333-fold selectivity for PKA over cGMP-dependent protein kinase (PKG; Ki = 10 µM) . The compound is cell-permeable and is supplied as a crystalline solid with typical purity ≥98%, soluble in DMSO to 100–150 mM and in water to 25 mM [3].

Why Sp-5,6-DCI-cBiMPS Cannot Be Interchanged with Other cAMP Analogs Without Experimental Validation


cAMP analogs are not functionally interchangeable despite their shared classification as PKA activators. Critical differences in PDE susceptibility, PKA versus PKG selectivity, lipophilicity, and intracellular stability create distinct signaling profiles that directly impact experimental reproducibility and data interpretation. Sp-5,6-DCI-cBiMPS is distinguished from widely used alternatives such as 8-pCPT-cAMP and Sp-8-CPT-cAMPS by its near-complete resistance to PDE-mediated hydrolysis, its >300-fold selectivity for PKA over PKG, and its higher apparent lipophilicity that facilitates cellular uptake [1]. Substituting Sp-5,6-DCI-cBiMPS with a less selective or PDE-labile analog may introduce off-target PKG activation or premature signal degradation, thereby confounding pathway attribution and compromising quantitative reproducibility [2]. The following section provides the head-to-head quantitative evidence that substantiates these differentiation claims.

Sp-5,6-DCI-cBiMPS: Quantitative Comparative Evidence for Differentiated Scientific Selection


Sp-5,6-DCI-cBiMPS Demonstrates >333-Fold Selectivity for PKA over PKG, Enabling Pathway-Specific Signal Attribution

Sp-5,6-DCI-cBiMPS exhibits a Ki of 30 nM for PKA activation and a Ki of 10 µM for PKG activation, yielding a >333-fold selectivity ratio in favor of PKA . In contrast, the widely used alternative 8-pCPT-cAMP activates both cAMP-PK and cGMP-PK with comparable potency in purified enzyme preparations and in platelet membranes, making it unsuitable for experiments requiring unambiguous pathway attribution to PKA versus PKG [1]. Sp-8-CPT-cAMPS, another comparator, demonstrates approximately 10-fold selectivity for PKA over PKG—significantly lower than Sp-5,6-DCI-cBiMPS—and >500-fold selectivity over PKC, MLCK, calmodulin kinase II, and casein kinase I/II .

PKA signaling PKG selectivity kinase specificity cAMP pathway

Sp-5,6-DCI-cBiMPS Resists Hydrolysis by PDE Types I, II, and III, Whereas 8-pCPT-cAMP Is Significantly Degraded

Sp-5,6-DCI-cBiMPS is not significantly hydrolyzed by type I, II, or III cyclic nucleotide phosphodiesterases [1]. In direct comparative studies, 8-pCPT-cAMP was hydrolyzed to a significant extent by the Ca²⁺/calmodulin-dependent phosphodiesterase (type I) and by the cGMP-inhibited phosphodiesterase (type III) [2]. This differential susceptibility to PDE-mediated degradation directly impacts intracellular signal duration and effective concentration. While Sp-8-CPT-cAMPS is also described as PDE-resistant due to its phosphorothioate moiety, quantitative comparative data on its PDE hydrolysis rate relative to Sp-5,6-DCI-cBiMPS under identical conditions are not available in the primary literature [3].

phosphodiesterase resistance intracellular stability cAMP analog stability PDE hydrolysis

Sp-5,6-DCI-cBiMPS Exhibits Higher Apparent Lipophilicity Than 8-pCPT-cAMP, Facilitating Superior Cellular Uptake and Intracellular Efficacy

The apparent lipophilicity of Sp-5,6-DCI-cBiMPS was measured to be higher than that of 8-pCPT-cAMP [1]. Consistent with this physicochemical advantage, extracellular application of Sp-5,6-DCI-cBiMPS to intact human platelets reproduced the pattern of protein phosphorylation induced by prostaglandin E1, and the compound proved more effective than 8-pCPT-cAMP in inducing quantitative phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a major PKA substrate in platelets [2]. The computed XLogP3-AA value for Sp-5,6-DCI-cBiMPS is 1.4 [3]. While Sp-8-CPT-cAMPS is also described as cell-permeable, no quantitative head-to-head lipophilicity comparison between Sp-5,6-DCI-cBiMPS and Sp-8-CPT-cAMPS was identified in the primary literature .

lipophilicity cell permeability membrane penetration cAMP analog

Sp-5,6-DCI-cBiMPS Prevents Thrombin-Induced Platelet Aggregation and Reproduces Prostaglandin E1-Induced Phosphorylation Patterns

Pretreatment of human platelets with Sp-5,6-DCI-cBiMPS was able to prevent aggregation induced by thrombin [1]. The compound also reproduced the pattern of protein phosphorylation induced by prostaglandin E1 (PGE1) when applied extracellularly to intact platelets [2]. While other cAMP analogs such as 8-CPT-cAMP and 8-AHA-cAMP also inhibit thrombin-induced platelet shape change, Sp-5,6-DCI-cBiMPS has been specifically validated to recapitulate the full endogenous PKA activation signature as elicited by physiological agonists, providing a robust positive control for PKA-mediated anti-aggregatory signaling [3].

platelet aggregation thrombin inhibition VASP phosphorylation prostaglandin E1

Recommended Application Scenarios for Sp-5,6-DCI-cBiMPS Based on Validated Quantitative Differentiation


Dissecting cAMP/PKA-Specific Signaling from cGMP/PKG-Mediated Pathways in Intact Cells

Sp-5,6-DCI-cBiMPS is the preferred PKA activator for studies requiring unambiguous attribution of downstream effects to cAMP/PKA rather than cGMP/PKG. Its >333-fold selectivity for PKA over PKG, documented in purified enzyme assays and platelet membranes, minimizes confounding PKG activation that occurs with less selective analogs such as 8-pCPT-cAMP and Sp-8-CPT-cAMPS [1]. This selectivity is particularly critical in systems where both PKA and PKG are endogenously expressed and may converge on overlapping substrates .

Long-Term or Time-Course Experiments Requiring Sustained Intracellular PKA Activation

Sp-5,6-DCI-cBiMPS is specifically suited for extended-duration experiments due to its resistance to hydrolysis by type I, II, and III phosphodiesterases [1]. Unlike PDE-susceptible analogs such as 8-pCPT-cAMP, Sp-5,6-DCI-cBiMPS maintains stable intracellular concentrations throughout experimental time courses, eliminating signal decay as a confounding variable in studies of slow-onset PKA-dependent processes such as transcriptional regulation, CREB phosphorylation dynamics, and long-term habituation .

Platelet Function Studies Requiring Pharmacological Mimicry of Endogenous PKA Activation

Sp-5,6-DCI-cBiMPS is validated as a functional surrogate for physiological PKA activation in human platelets. The compound prevents thrombin-induced platelet aggregation and reproduces the protein phosphorylation pattern elicited by prostaglandin E1 [1]. Its higher apparent lipophilicity compared to 8-pCPT-cAMP enhances membrane permeability, and it demonstrates superior efficacy in inducing VASP phosphorylation, a canonical PKA substrate in platelets . These properties make Sp-5,6-DCI-cBiMPS the analog of choice for platelet signaling and anti-aggregatory mechanism studies.

Colonic Epithelial Ion Transport Studies Requiring Cell-Permeable PKA Activation

Sp-5,6-DCI-cBiMPS has been demonstrated as an effective activator of Cl⁻ secretion in T84 human colonic epithelial cells when applied extracellularly [1]. The compound's cell permeability and PDE resistance make it suitable for ion transport studies in intact epithelial monolayers, where sustained intracellular PKA activation is required to drive CFTR-mediated chloride efflux .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sp-5,6-DCI-cBiMPS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.